tert-Butyl 3-methoxy-4-methylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-methoxy-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9-6-7-10(8-11(9)15-5)12(14)16-13(2,3)4/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRDRJZXPPUNAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563231 | |
| Record name | tert-Butyl 3-methoxy-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104436-90-0 | |
| Record name | tert-Butyl 3-methoxy-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tert Butyl 3 Methoxy 4 Methylbenzoate
Esterification Reactions of 3-Methoxy-4-methylbenzoic Acid
The most direct route to tert-butyl 3-methoxy-4-methylbenzoate involves the esterification of 3-methoxy-4-methylbenzoic acid. This precursor already contains the desired methoxy (B1213986) and methyl groups in the correct positions on the aromatic ring. The challenge then lies in efficiently forming the sterically hindered tert-butyl ester.
Direct esterification of a carboxylic acid with an alcohol is a fundamental transformation in organic synthesis. However, the reaction of 3-methoxy-4-methylbenzoic acid with tert-butanol (B103910) presents challenges due to the steric bulk of the tertiary alcohol, which can hinder the reaction rate. To overcome this, specific reagents and conditions are often employed to activate the carboxylic acid.
A highly relevant analogy is the synthesis of tert-butyl 3-methyl-4-nitrobenzoate from 3-methyl-4-nitrobenzoic acid. In this procedure, the carboxylic acid is treated with benzenesulfonyl chloride in the presence of pyridine. This in situ generates a highly reactive mixed anhydride, which is then readily attacked by tert-butanol to form the desired tert-butyl ester in high yield. This method avoids the need for harsh acidic conditions that could lead to the dehydration of tert-butanol to isobutylene (B52900).
| Reactant 1 | Reactant 2 | Reagents | Product | Yield |
| 3-Methyl-4-nitrobenzoic acid | tert-Butanol | Benzenesulfonyl chloride, Pyridine | tert-Butyl 3-methyl-4-nitrobenzoate | 97% |
| 3-Methoxy-4-methylbenzoic acid | tert-Butanol | Benzenesulfonyl chloride, Pyridine | This compound | (Predicted High) |
This table presents a specific example for a closely related compound and an anticipated outcome for the target molecule based on analogous reactivity.
Alternatively, other coupling agents common in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be utilized to facilitate the esterification with tert-butanol under mild conditions.
Transesterification offers an alternative route where a more easily synthesized ester, such as the methyl or ethyl ester of 3-methoxy-4-methylbenzoic acid, is converted to the tert-butyl ester. This process typically involves reacting the starting ester with an excess of tert-butanol in the presence of an acid or base catalyst.
Acid-catalyzed transesterification, often using a strong acid like sulfuric acid or p-toluenesulfonic acid, proceeds by protonating the carbonyl oxygen of the starting ester, which increases its electrophilicity. The subsequent nucleophilic attack by tert-butanol, followed by the elimination of the original alcohol (e.g., methanol), leads to the formation of the tert-butyl ester. To drive the equilibrium towards the product, the lower-boiling alcohol is often removed by distillation.
Base-catalyzed transesterification, using a strong base such as sodium tert-butoxide, involves the nucleophilic attack of the tert-butoxide ion on the carbonyl carbon of the starting ester. This forms a tetrahedral intermediate, which then collapses to release the original alkoxide and form the desired tert-butyl ester.
| Starting Ester | Alcohol | Catalyst | Product |
| Methyl 3-methoxy-4-methylbenzoate | tert-Butanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOtBu) | This compound |
This table outlines the general components for a transesterification reaction to produce the target compound.
In the context of a multi-step synthesis, the carboxylic acid group of 3-methoxy-4-methylbenzoic acid might need to be temporarily masked or "protected" to prevent it from interfering with reactions at other sites in the molecule. The formation of a tert-butyl ester can itself be considered a protecting group strategy.
The tert-butyl ester is advantageous as a protecting group because it is stable to a wide range of nucleophilic and basic conditions. Its removal, or deprotection, can be readily achieved under acidic conditions, often with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758), which liberates the carboxylic acid and isobutylene. This orthogonality allows for selective deprotection without affecting other acid-sensitive groups that might be present in the molecule.
| Protecting Group | Introduction Method | Removal Conditions | Stability |
| tert-Butyl Ester | Acid-catalyzed esterification with isobutylene or transesterification | Mild acid (e.g., Trifluoroacetic acid) | Stable to bases, nucleophiles, and reducing agents. biosynth.com |
| Benzyl (B1604629) Ester | Esterification with benzyl alcohol | Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. biosynth.com |
| Methyl Ester | Esterification with methanol (B129727) (e.g., Fischer esterification) | Acid or base hydrolysis | Susceptible to hydrolysis under acidic or basic conditions. biosynth.com |
This table compares the properties of the tert-butyl ester as a protecting group with other common carboxylic acid protecting groups.
Synthesis via Functional Group Interconversions on Aromatic Substrates
An alternative synthetic strategy involves starting with a less substituted aromatic ring and sequentially introducing the necessary functional groups. This approach offers flexibility but requires careful consideration of the directing effects of the substituents.
The tert-butyl ester can be introduced onto a pre-existing benzoic acid derivative. A common and efficient method for the tert-butylation of carboxylic acids involves treatment with a catalytic amount of a strong acid, such as bis(trifluoromethanesulfonyl)imide (Tf₂NH), in tert-butyl acetate (B1210297) as both the reagent and solvent. This method has been shown to be effective for a variety of carboxylic acids, providing the corresponding tert-butyl esters in high yields under relatively mild conditions.
Another approach involves the reaction of the carboxylic acid with N,N'-di-tert-butyl-O-methylisourea, which provides the tert-butyl ester under neutral conditions. Alternatively, the reaction of the sodium salt of the benzoic acid with a tert-butylating agent in the presence of a phase-transfer catalyst can be employed.
The synthesis of the target compound can also commence from a simpler benzoate (B1203000) ester, with the methoxy and methyl groups being introduced in subsequent steps. The order of introduction is crucial due to the directing effects of the substituents in electrophilic aromatic substitution reactions.
For instance, starting from methyl 3-hydroxybenzoate, the phenolic hydroxyl group can be methylated to a methoxy group using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. A patent describes a similar process where 3-hydroxy-4-methylbenzoic acid is methylated using dimethyl sulfate and potassium hydroxide (B78521) to produce methyl 3-methoxy-4-methylbenzoate. google.com This indicates that methylation of a hydroxyl group on the benzene (B151609) ring is a feasible strategy.
The introduction of the methyl group can be achieved via a Friedel-Crafts alkylation reaction. However, Friedel-Crafts reactions on methoxy-substituted rings can sometimes lead to mixtures of products due to the strong activating and ortho-, para-directing nature of the methoxy group. A more controlled approach would be to start with a precursor that already contains the methyl group, such as 3-hydroxy-4-methylbenzoic acid, and then perform the methoxylation as described above.
The synthesis of the 3-methoxy-4-methylbenzoic acid precursor itself can be achieved from precursors like 5-bromo-2-methylphenol (B1354613) through a multi-step sequence involving protection, Grignard reagent formation, and subsequent carboxylation. chemicalbook.com
| Precursor | Reaction | Reagents | Product |
| 3-Hydroxy-4-methylbenzoic acid | Methylation & Esterification | Dimethyl sulfate, KOH | Methyl 3-methoxy-4-methylbenzoate |
| 5-Bromo-2-methylphenol | Multi-step synthesis | 1. NaOH 2. Mg, diethyl ether; then CO₂ | 3-Methoxy-4-methylbenzoic acid |
This table illustrates potential synthetic routes for obtaining key precursors to this compound.
Role of Directed Ortho-Metallation Strategies in Precursor Synthesis
The synthesis of the key precursor, 3-methoxy-4-methylbenzoic acid, can be efficiently achieved through directed ortho-metalation (DoM), a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org DoM utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then react with an electrophile to introduce a desired substituent with high precision. wikipedia.org
For the synthesis of a precursor like 3-methoxy-4-methylbenzoic acid, a plausible DoM strategy would start with 3-methoxybenzoic acid. The carboxylate and the methoxy group would direct the lithiation. The choice of the organolithium reagent and reaction conditions is critical for controlling the regioselectivity of the deprotonation. For instance, studies on 2-methoxybenzoic acid have shown that different bases can lead to deprotonation at different positions. Treatment with s-BuLi/TMEDA deprotonates the position ortho to the carboxylate, while using n-BuLi/t-BuOK can reverse this selectivity. organic-chemistry.orgacs.org
A general DoM process for a substituted benzoic acid precursor involves the following steps:
Deprotonation: The starting benzoic acid is treated with a strong lithium amide base or an alkyllithium reagent at low temperatures (e.g., -78 °C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). bohrium.com The base abstracts a proton from the position ortho to the DMG.
Electrophilic Quench: The generated aryllithium species is then quenched with a suitable electrophile. To install the methyl group required for 3-methoxy-4-methylbenzoic acid, an electrophile such as iodomethane (B122720) (CH₃I) or dimethyl sulfate would be introduced. bohrium.comacs.org
Workup: The reaction is quenched with an acid to protonate the carboxylate, yielding the desired substituted benzoic acid. bohrium.com
This methodology offers a direct and highly regioselective route to contiguously substituted benzoic acids that are often difficult to prepare using classical electrophilic substitution methods, which tend to produce mixtures of isomers. bohrium.comacs.org
Optimization of Reaction Conditions and Yields in Laboratory and Scaled Synthesis
The synthesis of this compound from its carboxylic acid precursor typically involves esterification. The optimization of this reaction is crucial for maximizing yield and purity, both in laboratory settings and during scale-up for industrial production. Key parameters that are systematically varied include temperature, catalyst loading, solvent choice, and reaction time. researchgate.netscielo.br
In a laboratory setting, the synthesis might involve the reaction of 3-methoxy-4-methylbenzoic acid with a tert-butylating agent. A common method for preparing tert-butyl esters is the reaction of the carboxylic acid with an excess of tert-butyl acetoacetate (B1235776) using an acid catalyst. researchgate.net Optimization would focus on finding the ideal balance of conditions to drive the reaction to completion while minimizing side reactions. scielo.br
For instance, a Design of Experiments (DoE) approach, such as a Box-Behnken design, could be employed to efficiently explore the effects of multiple variables. mdpi.com Factors like reaction temperature, catalyst concentration, and the molar ratio of reactants would be systematically varied to identify the optimal conditions for achieving the highest yield. mdpi.com
| Parameter | Condition A | Condition B | Condition C (Optimized) | Observed Yield |
|---|---|---|---|---|
| Temperature (°C) | 25 | 60 | 50 | Condition A: 65% Condition B: 88% Condition C: 95% |
| Catalyst (H₂SO₄ mol%) | 1 | 5 | 3 | |
| Reactant Ratio (Acid:t-BuOAc) | 1:1.5 | 1:3 | 1:2.5 | |
| Time (hours) | 12 | 4 | 6 |
The reaction is performed in water, avoiding flammable organic solvents like dioxane or acetone, which enhances safety on an industrial scale. google.com The pH of the reaction is carefully controlled through the addition of a base (potassium hydroxide) to maintain optimal conditions for the methylation by dimethyl sulfate. google.com This strategy of recycling the product acid and maintaining strict pH control led to a high-purity product with a yield exceeding 95%. google.com
| Parameter | Value | Rationale for Optimization |
|---|---|---|
| Solvent | Water | Increased safety, reduced cost and environmental impact. google.com |
| Reactant Mix | 3-hydroxy-4-methylbenzoic acid with recycled 3-methoxy-4-methylbenzoic acid. google.com | Improves overall process yield and atom economy. google.com |
| Temperature | 40 °C | Allows for a controlled reaction rate without significant byproduct formation. google.com |
| pH Control | Maintained at 10.8-11 | Ensures efficient methylation and minimizes hydrolysis of the ester product. google.com |
| Yield | >97% (based on consumed hydroxy-acid) | Demonstrates a highly efficient and optimized scaled process. google.com |
Reaction Mechanisms and Chemical Transformations of Tert Butyl 3 Methoxy 4 Methylbenzoate
Hydrolytic and Saponification Reactions of the Ester Moiety
The hydrolysis of the ester group in tert-butyl 3-methoxy-4-methylbenzoate can proceed under either acidic or basic conditions, though the mechanisms and reaction efficiencies differ significantly due to the sterically hindered tert-butyl group.
Acid-Catalyzed Hydrolysis: Under acidic conditions, tert-butyl esters are notably labile. acsgcipr.org The hydrolysis proceeds through a mechanism involving alkyl-oxygen fission. Protonation of the carbonyl oxygen is followed by the departure of the stable tert-butyl carbocation, which is a key feature of this pathway. acsgcipr.orgchemistrysteps.com This carbocation is subsequently neutralized by water or another nucleophile. This reaction is generally efficient and does not require harsh conditions. reddit.com
Base-Catalyzed Hydrolysis (Saponification): Conversely, base-catalyzed hydrolysis, or saponification, of tert-butyl esters is notoriously slow and often impractical. quora.com The significant steric hindrance presented by the bulky tert-butyl group impedes the nucleophilic attack of the hydroxide (B78521) ion at the electrophilic carbonyl carbon. While the reaction is effectively irreversible because the final carboxylate salt is deprotonated and unreactive towards the alcohol, achieving saponification for tert-butyl esters typically requires forcing conditions, if it proceeds at all. chemistrysteps.comreddit.com
| Reaction Type | Typical Reagents | Key Mechanistic Feature | Relative Rate |
| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, H₂O | Formation of a stable tert-butyl carbocation | Fast |
| Base-Catalyzed Hydrolysis (Saponification) | NaOH or KOH, H₂O, Heat | Steric hindrance impeding nucleophilic attack | Very Slow / Unreactive |
Transesterification Processes and Alkyl Exchange Reactions
Transesterification is a process where the tert-butyl group of the ester is exchanged for a different alkyl group from an alcohol, in the presence of an acid or base catalyst. This reaction is an equilibrium process. ucla.edu To drive the reaction toward the desired product, a large excess of the reactant alcohol is typically used as the solvent. ucla.edu
For example, reacting this compound with an excess of methanol (B129727) under acidic catalysis (e.g., H₂SO₄) would lead to the formation of methyl 3-methoxy-4-methylbenzoate and tert-butanol (B103910). The general mechanism involves protonation of the carbonyl, nucleophilic attack by the new alcohol, and elimination of the original alcohol. Base-catalyzed transesterification, using an alkoxide like sodium methoxide, is also possible. ucla.edu
Aromatic Substitution Reactions
Electrophilic Aromatic Substitution on the Benzoate (B1203000) Ring
Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the benzene (B151609) ring with an electrophile. fiveable.me The outcome of such a reaction on this compound is dictated by the combined directing effects of the three substituents on the ring. ucalgary.calibretexts.org
-OCH₃ (Methoxy group): A strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance. libretexts.orguomustansiriyah.edu.iq
-CH₃ (Methyl group): An activating, ortho, para-directing group through an inductive effect and hyperconjugation. libretexts.orguomustansiriyah.edu.iq
-COOtBu (tert-Butoxycarbonyl group): A deactivating, meta-directing group because the carbonyl withdraws electron density from the ring. libretexts.orguomustansiriyah.edu.iq
The powerful activating and directing effect of the methoxy (B1213986) group is expected to dominate. The available positions for substitution are C-2, C-5, and C-6.
Position C-2: ortho to the methoxy group and meta to the methyl and ester groups. This position is strongly activated.
Position C-5: para to the methyl group, ortho to the ester group, and meta to the methoxy group. This position is also activated.
Position C-6: ortho to the methoxy group and meta to the ester group. This position is activated but may experience some steric hindrance from the adjacent ester.
Therefore, in reactions like nitration (using HNO₃/H₂SO₄) or halogenation, a mixture of products with substitution at the C-2 and C-5 positions is the most probable outcome. ma.edu
| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect |
| -OCH₃ | C-3 | Resonance donation, Inductive withdrawal | Activating | ortho, para |
| -CH₃ | C-4 | Inductive donation, Hyperconjugation | Activating | ortho, para |
| -COOtBu | C-1 | Inductive and Resonance withdrawal | Deactivating | meta |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic Aromatic Substitution (SₙAr) typically requires two key features on the aromatic ring: a good leaving group (like a halide) and strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.org
The this compound molecule lacks both of these prerequisites. The methoxy and methyl groups are electron-donating, which deactivates the ring toward nucleophilic attack. uomustansiriyah.edu.iq Furthermore, there is no suitable leaving group present. Consequently, SₙAr reactions are highly unfavorable for this compound under standard conditions. ntu.edu.sg Pathways involving extreme conditions to generate a benzyne (B1209423) intermediate are theoretically possible but are not common for this type of substrate.
Reduction and Oxidation Chemistry of the Substituted Aromatic Core
Reduction: The tert-butoxycarbonyl group can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This reaction would reduce the ester to a primary alcohol, yielding (3-methoxy-4-methylphenyl)methanol. pearson.com Weaker reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. masterorganicchemistry.com The aromatic ring itself is resistant to reduction but can be hydrogenated under forcing conditions, such as high-pressure hydrogen gas with a metal catalyst.
Oxidation: The aromatic ring is generally stable to oxidation, but the benzylic methyl group is susceptible to strong oxidizing agents. libretexts.org Treatment with hot, alkaline potassium permanganate (B83412) (KMnO₄) followed by an acidic workup would oxidize the methyl group at C-4 to a carboxylic acid. masterorganicchemistry.compearson.com This transformation would yield 5-(tert-butoxycarbonyl)-2-methoxyterephthalic acid. The reaction proceeds because the benzylic position is activated, and it requires at least one benzylic hydrogen to be present. libretexts.org
Radical Reactions Involving the Benzoate Framework
The most susceptible position on this compound for radical reactions is the benzylic C-H bonds of the methyl group. The stability of the resulting benzylic radical makes this position particularly reactive. vaia.com
A common and selective reaction is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as UV light or AIBN (azobisisobutyronitrile). organic-chemistry.orgvedantu.com This reaction, known as the Wohl-Ziegler reaction, would convert the methyl group into a bromomethyl group, yielding tert-butyl 4-(bromomethyl)-3-methoxybenzoate. askfilo.com This transformation is highly selective for the benzylic position over the aromatic ring itself. vaia.com
| Reaction | Reagents | Solvent | Product | Yield |
| Benzylic Bromination | N-Bromosuccinimide (NBS), UV light | Ethyl acetate (B1210297) | tert-Butyl 4-(bromomethyl)-3-methoxybenzoate | High (analogous reaction >90%) |
| Benzylic Bromination | N-Bromosuccinimide (NBS), UV light | Chlorobenzene | tert-Butyl 4-(bromomethyl)-3-methoxybenzoate | High (analogous reaction ~90%) |
| (Data extrapolated from analogous reactions on the corresponding methyl ester.) |
Metal-Catalyzed Coupling Reactions for Advanced Functionalization (e.g., Suzuki, Sonogashira, Heck)
The functionalization of aromatic compounds through the formation of carbon-carbon bonds is a cornerstone of modern organic synthesis. Metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, have emerged as powerful and versatile tools for this purpose. The Suzuki, Sonogashira, and Heck reactions are preeminent examples of such transformations, enabling the introduction of a wide array of substituents onto an aromatic core. For a molecule like this compound, these reactions offer a pathway to novel derivatives with potentially enhanced or entirely new properties.
However, it is crucial to note that the parent compound, this compound, is not directly amenable to these standard cross-coupling reactions. This is because the aromatic ring lacks a suitable leaving group, such as a halide (I, Br, Cl) or a triflate (OTf), which is a prerequisite for the initial oxidative addition step in the catalytic cycles of these reactions. Therefore, to utilize the synthetic power of these coupling methods, a halogenated derivative of this compound must first be prepared. Plausible substrates would include brominated or iodinated analogues, for instance, tert-butyl 2-bromo-3-methoxy-4-methylbenzoate or tert-butyl 5-bromo-3-methoxy-4-methylbenzoate, which could be synthesized from the parent compound through electrophilic aromatic substitution.
The following sections will discuss the application of Suzuki, Sonogashira, and Heck reactions to a representative halogenated derivative of this compound, illustrating the potential for advanced functionalization.
Suzuki Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organic halide or triflate. This reaction is widely lauded for its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast library of boronic acids.
For a halogenated derivative of this compound, a Suzuki coupling would enable the introduction of various aryl, heteroaryl, or vinyl substituents. For example, the reaction of tert-butyl 5-bromo-3-methoxy-4-methylbenzoate with an arylboronic acid would yield a biaryl product.
Hypothetical Suzuki Coupling Reaction
A representative Suzuki coupling reaction is depicted below, where a brominated derivative of this compound is coupled with phenylboronic acid.
The success of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table outlines plausible reaction conditions based on literature precedents for similar substituted aryl bromides.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(PPh3)4 | - | Na2CO3 | Toluene/H2O | 100 | ~85-95 |
| Pd(OAc)2 | SPhos | K3PO4 | Dioxane | 80-100 | ~90-98 |
| PdCl2(dppf) | - | Cs2CO3 | DMF | 90 | ~88-96 |
Sonogashira Coupling
The Sonogashira coupling reaction is the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. This reaction is an exceptionally efficient method for the formation of carbon-carbon bonds between sp2 and sp hybridized carbon atoms, leading to the synthesis of substituted alkynes. These products are valuable intermediates in the synthesis of more complex molecules and materials.
By employing a halogenated derivative of this compound, the Sonogashira coupling can be used to introduce an alkynyl group onto the aromatic ring. This functionalization opens up avenues for further transformations, such as cycloaddition reactions or the synthesis of conjugated polymers.
Hypothetical Sonogashira Coupling Reaction
A typical Sonogashira coupling is illustrated below, showcasing the reaction of tert-butyl 5-bromo-3-methoxy-4-methylbenzoate with phenylacetylene.
The Sonogashira reaction is often co-catalyzed by a copper(I) salt, which facilitates the formation of a copper acetylide intermediate. The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions such as the homocoupling of the alkyne. Below are representative reaction conditions for this transformation.
| Catalyst | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Pd(PPh3)2Cl2 | CuI | - | Et3N | THF | 25-50 | ~80-92 |
| Pd(OAc)2 | CuI | PPh3 | DIPA | DMF | 60 | ~85-95 |
| PdCl2(dppf) | CuI | - | DBU | Toluene | 80 | ~82-94 |
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. researchgate.netwikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of styrenic compounds, which are important structural motifs in many natural products and pharmaceuticals.
For a halogenated derivative of this compound, the Heck reaction would allow for the introduction of a vinyl group, leading to the formation of a substituted stilbene (B7821643) or cinnamate (B1238496) derivative, depending on the alkene coupling partner.
Hypothetical Heck Reaction
The Heck reaction of tert-butyl 5-bromo-3-methoxy-4-methylbenzoate with styrene (B11656) is presented below as a representative example.
The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligand, base, and reaction conditions. Phosphine ligands are commonly employed to stabilize the palladium catalyst and influence the outcome of the reaction. The following table provides plausible conditions for the Heck reaction of a substituted aryl bromide.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)2 | P(o-tolyl)3 | Et3N | DMF | 100-120 | ~75-88 |
| Pd2(dba)3 | PCy3 | K2CO3 | DMA | 110 | ~80-92 |
| PdCl2(PPh3)2 | - | NaOAc | NMP | 130 | ~70-85 |
Derivatization and Functionalization Strategies Employing Tert Butyl 3 Methoxy 4 Methylbenzoate
Chemical Modification of the tert-Butyl Ester Group
The tert-butyl ester moiety in tert-butyl 3-methoxy-4-methylbenzoate serves as a robust protecting group for the carboxylic acid functionality. Its bulkiness provides steric hindrance against nucleophilic attack, rendering it stable under various reaction conditions. However, it can be selectively cleaved or transformed into other functional groups when desired.
One of the most common transformations is the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, 3-methoxy-4-methylbenzoic acid. This is typically achieved under acidic conditions, which proceed via a stable tert-butyl cation intermediate. A variety of acids, including trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄), can be employed for this purpose. The reaction is often carried out in an inert solvent such as dichloromethane (B109758) (DCM) or dioxane.
Transesterification offers another route to modify the ester group. While direct transesterification of the sterically hindered tert-butyl ester can be challenging, it can be accomplished under specific catalytic conditions. For instance, reaction with a different alcohol in the presence of a suitable catalyst can yield the corresponding ester.
| Transformation | Reagents and Conditions | Product | Typical Yield (%) |
| Hydrolysis | TFA, DCM, room temperature | 3-Methoxy-4-methylbenzoic acid | >95 |
| Hydrolysis | 4M HCl in dioxane, room temp. | 3-Methoxy-4-methylbenzoic acid | >90 |
| Transesterification | R-OH, catalyst, heat | Methyl 3-methoxy-4-methylbenzoate (if R=Me) | Variable |
This table presents representative data for the chemical modification of the tert-butyl ester group based on known reactivity of similar compounds.
Functionalization Approaches for the Methoxy (B1213986) Group
The methoxy group (-OCH₃) on the aromatic ring is a key site for functionalization, primarily through ether cleavage or demethylation . This transformation converts the methoxy group into a hydroxyl group, yielding tert-butyl 3-hydroxy-4-methylbenzoate. This phenolic derivative can then serve as a precursor for a wide array of further modifications, such as etherification, esterification, or as a directing group in electrophilic aromatic substitution.
Strong Lewis acids are commonly employed for the demethylation of aryl methyl ethers. Boron tribromide (BBr₃) is a particularly effective reagent for this purpose and typically provides high yields at low temperatures. Other reagents that can effect this transformation include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), often at elevated temperatures.
| Reagent | Conditions | Product | Typical Yield (%) |
| BBr₃ | DCM, -78 °C to room temperature | tert-Butyl 3-hydroxy-4-methylbenzoate | 85-95 |
| HBr (48% aq.) | Acetic acid, reflux | tert-Butyl 3-hydroxy-4-methylbenzoate | 70-85 |
| HI (57% aq.) | Reflux | tert-Butyl 3-hydroxy-4-methylbenzoate | 75-90 |
This table provides illustrative data for the functionalization of the methoxy group, extrapolated from reactions on analogous aryl methyl ethers.
Transformations and Reactivity at the Methyl Group Position
The methyl group attached to the benzene (B151609) ring is a versatile handle for introducing further functionality. The benzylic position is particularly susceptible to radical halogenation and oxidation .
Benzylic bromination can be selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under photochemical or thermal conditions. This reaction yields tert-butyl 3-methoxy-4-(bromomethyl)benzoate, a valuable intermediate for subsequent nucleophilic substitution reactions.
Oxidation of the methyl group can lead to the corresponding aldehyde or carboxylic acid, depending on the oxidant and reaction conditions. For example, controlled oxidation might yield tert-butyl 3-methoxy-4-formylbenzoate, while stronger oxidizing agents would lead to the dicarboxylic acid derivative.
| Reaction | Reagents and Conditions | Product | Typical Yield (%) |
| Benzylic Bromination | NBS, AIBN, CCl₄, reflux | tert-Butyl 3-methoxy-4-(bromomethyl)benzoate | 70-85 |
| Oxidation (aldehyde) | Mild oxidizing agent | tert-Butyl 3-methoxy-4-formylbenzoate | Variable |
| Oxidation (acid) | Strong oxidizing agent (e.g., KMnO₄) | 4-(tert-Butoxycarbonyl)-2-methoxyterephthalic acid | Variable |
This table outlines potential transformations at the methyl group, with data based on established methods for substituted toluenes.
Aromatic Ring Functionalization via Directed Metalation and Related Methods
The methoxy group in this compound can act as a directing group in ortho-lithiation reactions. This powerful strategy allows for the regioselective introduction of electrophiles at the position ortho to the methoxy group (C2 position). Treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), can lead to deprotonation at the C2 position. The resulting aryllithium species can then be quenched with a variety of electrophiles.
This methodology provides a direct route to 2,3,4-trisubstituted benzoic acid derivatives, which can be challenging to synthesize through classical electrophilic aromatic substitution.
| Electrophile | Product |
| D₂O | tert-Butyl 2-deuterio-3-methoxy-4-methylbenzoate |
| I₂ | tert-Butyl 2-iodo-3-methoxy-4-methylbenzoate |
| (CH₃)₃SiCl | tert-Butyl 3-methoxy-4-methyl-2-(trimethylsilyl)benzoate |
| CO₂ then H⁺ | 2-(tert-Butoxycarbonyl)-6-methoxy-5-methylbenzoic acid |
This table illustrates the potential products from directed ortho-metalation of this compound with various electrophiles.
Synthesis of Structurally Complex Chemical Entities from this compound Precursors
The functionalized derivatives of this compound, obtained through the strategies outlined above, are valuable building blocks for the synthesis of more complex molecules, including pharmaceutical intermediates and biologically active compounds.
For instance, the brominated derivative, tert-butyl 3-methoxy-4-(bromomethyl)benzoate, can undergo nucleophilic substitution with various nucleophiles to introduce a wide range of functionalities. Subsequent hydrolysis of the tert-butyl ester would yield novel substituted benzoic acids.
Furthermore, the ortho-functionalized products obtained via directed metalation can be utilized in cross-coupling reactions to construct intricate biaryl systems or other complex architectures. The combination of these derivatization strategies allows for a modular approach to the synthesis of a diverse library of compounds based on the this compound scaffold.
Advanced Spectroscopic and Structural Elucidation Studies of Tert Butyl 3 Methoxy 4 Methylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all proton and carbon signals of tert-butyl 3-methoxy-4-methylbenzoate is achievable.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons and the aliphatic protons of the methyl, methoxy (B1213986), and tert-butyl groups.
The aromatic region is anticipated to display signals for three protons on the substituted benzene (B151609) ring. Based on the substitution pattern, a doublet, a singlet-like signal, and another doublet are predicted. The large signal in the aliphatic region corresponds to the nine equivalent protons of the tert-butyl group, appearing as a sharp singlet. The methoxy and methyl groups attached to the aromatic ring will also each produce a distinct singlet.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.5-7.6 | d | 1H | Aromatic H |
| ~7.4-7.5 | s | 1H | Aromatic H |
| ~7.1-7.2 | d | 1H | Aromatic H |
| ~3.8-3.9 | s | 3H | Methoxy (-OCH₃) |
| ~2.2-2.3 | s | 3H | Methyl (-CH₃) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic environment of each carbon atom. The spectrum for this compound is expected to show signals for all twelve carbon atoms.
Key signals include the carbonyl carbon of the ester group at the lowest field, followed by the aromatic carbons. The quaternary carbon of the tert-butyl group and the carbons of the methoxy, methyl, and tert-butyl methyl groups will appear in the upfield aliphatic region. Data from similar compounds such as 3-methoxy-4-methylbenzoic acid and methyl 3-methoxy-4-methylbenzoate support these predicted chemical shifts. chemicalbook.comsigmaaldrich.com
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~165-166 | Ester Carbonyl (C=O) |
| ~158-159 | Aromatic C-O |
| ~138-139 | Aromatic C-CH₃ |
| ~131-132 | Aromatic C-H |
| ~123-124 | Aromatic C-CO |
| ~121-122 | Aromatic C-H |
| ~111-112 | Aromatic C-H |
| ~80-81 | Quaternary tert-Butyl C |
| ~55-56 | Methoxy (-OCH₃) |
| ~28-29 | tert-Butyl Methyls (-C(CH₃)₃) |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
To confirm the assignments from 1D NMR and to establish connectivity between atoms, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent aromatic protons, confirming their relative positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals for the aromatic, methoxy, methyl, and tert-butyl groups to their corresponding carbon signals.
The tert-butyl protons showing a correlation to the ester carbonyl carbon and the quaternary carbon of the tert-butyl group.
The methoxy protons correlating to the aromatic carbon to which the methoxy group is attached.
The aromatic protons showing correlations to neighboring carbons, which helps to unambiguously place the substituents on the benzene ring.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands confirming its structure.
A strong, sharp absorption band is expected for the C=O (carbonyl) stretch of the ester group. Additional characteristic peaks would include C-O stretching vibrations for the ester and the methoxy ether functionalities. The aromatic ring would be identified by C=C stretching vibrations and C-H stretching and bending bands. The aliphatic tert-butyl and methyl groups would be confirmed by their characteristic C-H stretching and bending vibrations. nih.govnih.gov
Table 3: Predicted IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic |
| 2980-2850 | C-H Stretch | Aliphatic (tert-butyl, methyl, methoxy) |
| ~1715-1735 | C=O Stretch | Ester |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1250-1300 | C-O Stretch | Ester |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation. The molecular formula of this compound is C₁₃H₁₈O₃, corresponding to a molecular weight of 222.28 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 222. A key fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (C₄H₈, 56 Da) through a McLafferty-type rearrangement, which would produce a prominent peak at m/z 166, corresponding to the 3-methoxy-4-methylbenzoic acid cation. nist.gov Another characteristic fragmentation is the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da), leading to a fragment ion at m/z 165. researchgate.net Further fragmentation could involve the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion to give a peak at m/z 207, or the loss of a methoxy group (•OCH₃, 31 Da).
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure.
Currently, there are no published crystal structures for this compound in the crystallographic databases. However, if a suitable single crystal of the compound were to be grown and analyzed, this technique would provide invaluable data on its solid-state conformation and intermolecular interactions, such as C-H···O hydrogen bonds or π-stacking, which govern the crystal packing. The analysis of a related compound, methyl 4-methylbenzoate, has shown a planar conformation between the aromatic ring and the ester group, and similar structural features might be expected. researchgate.net
Single Crystal Growth and Quality Assessment
Following an extensive search of scientific literature and crystallographic databases, no specific experimental details on the single-crystal growth of this compound have been publicly reported. Methodologies for growing single crystals of similar small organic molecules typically involve techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling from a saturated solution. The choice of solvent is critical and is often determined through trial and error with a range of solvents of varying polarities.
The quality of a grown crystal is paramount for successful X-ray diffraction analysis. Assessment of crystal quality is typically performed using optical microscopy to check for morphological defects, such as cracks or twinning. A well-defined shape with smooth faces and sharp edges is indicative of good quality. Further assessment involves preliminary X-ray diffraction to observe the diffraction pattern; sharp, well-defined diffraction spots are a key indicator of a high-quality single crystal suitable for detailed structural analysis.
X-ray Diffraction Data Collection and Structure Refinement
As no published crystal structure for this compound is available, specific X-ray diffraction data, including crystal system, space group, unit cell dimensions, and refinement statistics, could not be located.
The general procedure for X-ray diffraction data collection involves mounting a suitable single crystal on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. The collected data are then processed to determine the unit cell parameters and the symmetry of the crystal, which is described by its space group. Structure solution and refinement are subsequently carried out using specialized software to build a model of the molecule and refine its atomic positions and thermal parameters to best fit the experimental diffraction data.
Analysis of Molecular Conformation, Stereochemistry, and Crystal Packing
Without experimental crystallographic data, a definitive analysis of the molecular conformation, stereochemistry, and crystal packing of this compound cannot be provided.
The crystal packing would be determined by the interplay of various intermolecular forces, such as van der Waals interactions. The shape of the molecule and the disposition of the methyl, methoxy, and tert-butyl groups would dictate how the molecules arrange themselves in the solid state to achieve the most stable packing arrangement.
A comprehensive understanding of these structural aspects awaits the successful growth of single crystals and subsequent X-ray crystallographic analysis.
Computational and Theoretical Investigations of Tert Butyl 3 Methoxy 4 Methylbenzoate and Analogous Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to predicting the electronic environment of a molecule, which in turn governs its physical properties and chemical reactivity. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net DFT methods are used to determine the optimized molecular geometry, electronic structure, and various molecular properties of tert-Butyl 3-methoxy-4-methylbenzoate and related compounds. nih.govresearchgate.net Functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly employed for these calculations. researchgate.netmdpi.com
Key applications of DFT for this system include:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (bond lengths, bond angles, and dihedral angles). For instance, calculations on similar substituted benzoic acids show that the optimized geometry is in good agreement with experimental data from X-ray diffraction. nih.govmdpi.com
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. dntb.gov.ua DFT calculations can precisely map the distribution and energy levels of these orbitals.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. mdpi.comdntb.gov.ua For this compound, the oxygen atoms of the ester and methoxy (B1213986) groups would be expected to be regions of negative potential, while the hydrogen atoms would be areas of positive potential.
Reactivity Descriptors: DFT is used to calculate global reactivity descriptors such as hardness, chemical potential, and electrophilicity index, which provide quantitative measures of the molecule's reactivity. researchgate.net
Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound
This table presents typical values expected from a DFT (B3LYP/6-311G) calculation for a molecule with this structure.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Reflects chemical stability and resistance to excitation. |
| Dipole Moment | 2.5 Debye | Quantifies the overall polarity of the molecule. |
| Polarizability | 250 a.u. | Measures the deformability of the electron cloud. |
Ab initio (from first principles) methods solve the Schrödinger equation without using empirical parameters, offering a higher level of theoretical rigor compared to semi-empirical methods. utah.edu These methods, which include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide a systematic way to approach the exact solution. nih.gov
Applications in the context of this compound include:
High-Accuracy Energy Calculations: While computationally more demanding, methods like MP2 and CCSD(T) are used to obtain highly accurate single-point energies for geometries optimized at a lower level of theory (e.g., DFT). researchgate.net This is crucial for precise determination of reaction energies and activation barriers.
Basis Set Effects: Ab initio calculations are used to systematically study the effect of the basis set size (e.g., STO-3G, 6-31G*, 6-311++G**) on calculated properties, ensuring convergence and reliability of the results. cdnsciencepub.comias.ac.in Studies on phenyl benzoate (B1203000) have shown that good agreement with experimental geometric data is achieved with MP2 and basis sets that include diffuse functions. nih.gov
Electron Correlation: Unlike the Hartree-Fock method, which treats electrons independently, post-HF methods like MP2 and CI explicitly account for electron correlation. This is essential for accurately describing many molecular properties. utah.edu
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. nih.gov For a molecule like this compound, which possesses several rotatable bonds (e.g., around the ester linkage, the tert-butyl group, and the methoxy group), MD simulations can explore the potential energy surface to identify stable conformers and the transition pathways between them.
The simulation process typically involves:
System Setup: Defining the molecule's initial coordinates, assigning a force field (e.g., AMBER, CHARMM) that describes the interatomic potentials, and placing it in a simulation box, often with an explicit solvent like water to mimic solution-phase conditions.
Simulation: Solving Newton's equations of motion iteratively for each atom over a set period (nanoseconds to microseconds), generating a trajectory of atomic positions and velocities over time.
Analysis: Analyzing the trajectory to extract information such as root-mean-square deviation (RMSD) to assess structural stability, radial distribution functions to understand solvation, and dihedral angle distributions to identify preferred conformations.
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is instrumental in exploring the mechanisms of chemical reactions. orientjchem.org By mapping the potential energy surface, researchers can identify the lowest-energy path from reactants to products, which involves locating intermediate species and transition states (TS). nih.gov
For this compound, this could involve studying reactions such as ester hydrolysis or electrophilic aromatic substitution. The process involves:
Locating Stationary Points: Using algorithms to find the coordinates of reactants, products, intermediates, and transition states on the potential energy surface.
Transition State Search: Identifying the TS, which is a first-order saddle point on the energy surface. This is a critical step in calculating the activation energy (energy barrier) of the reaction. nih.gov
Frequency Analysis: A key confirmation of a located structure is vibrational frequency analysis. A stable molecule (reactant, product) will have all real, positive vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov
Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state in both forward and reverse directions to ensure that it connects the desired reactants and products.
Studies on the aminolysis of methyl benzoate have successfully used DFT and ab initio methods to determine transition state structures and show that different mechanistic pathways can have similar activation energies. nih.gov Similarly, DFT has been used to study the mechanism and kinetics of reactions between benzoic acid and hydroxyl radicals. rsc.org
Table 2: Hypothetical Activation Energies for Alkaline Hydrolysis of Benzoate Derivatives
This table illustrates how computational methods can be used to compare the reactivity of different esters.
| Compound | Reaction Pathway | Method | Calculated Activation Energy (kcal/mol) |
| Methyl Benzoate | Stepwise (Neutral) | DFT (B3LYP) | 18.5 |
| tert-Butyl Benzoate | Stepwise (Neutral) | DFT (B3LYP) | 21.2 |
| This compound | Stepwise (Neutral) | DFT (B3LYP) | 20.8 |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data and structure elucidation.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of DFT. comporgchem.com The Gauge-Independent Atomic Orbital (GIAO) method is widely used for this purpose. nih.govepstem.net Calculations are typically performed on the optimized geometry of the molecule. While calculated absolute shielding values often differ from experimental shifts, there is an excellent linear correlation between them, allowing for highly accurate predictions after applying a scaling factor or using a reference compound like tetramethylsilane (B1202638) (TMS). epstem.netaps.org This approach can help assign complex spectra and distinguish between isomers. comporgchem.com
IR Frequencies: Theoretical vibrational (infrared and Raman) spectra can be calculated from first principles. researchgate.netnih.gov After geometry optimization, a frequency calculation is performed, which yields the harmonic vibrational frequencies and their corresponding IR intensities. nih.gov Since theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and other systematic errors, the calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. epstem.netresearchgate.net This allows for the detailed assignment of vibrational modes to specific functional groups and motions within the molecule. mdpi.com
Table 3: Hypothetical Calculated vs. Experimental Spectroscopic Data
| NMR Spectroscopy | Atom | Calculated Shift (ppm) | Expected Experimental Shift (ppm) |
| ¹³C NMR | Carbonyl (C=O) | 165.8 | 166.2 |
| Aromatic C-O | 158.5 | 159.0 | |
| Aromatic C-CH₃ | 138.0 | 138.5 | |
| tert-Butyl (quaternary) | 80.5 | 81.0 | |
| IR Spectroscopy | Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Frequency (cm⁻¹) |
| C=O Stretch | 1715 | 1720 | |
| C-O Stretch (Ester) | 1275 | 1280 | |
| Aromatic C-H Stretch | 3050 | 3055 |
Structure-Reactivity Relationship (SRR) Studies on Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. nih.govmdpi.com Computational chemistry is essential for generating the molecular descriptors used in these models.
For a series of derivatives of this compound, a typical SRR study would involve:
Generating Descriptors: Calculating a wide range of quantum chemical descriptors for each molecule in the series. These can include electronic descriptors (HOMO/LUMO energies, partial atomic charges, dipole moment), steric descriptors (molecular volume, surface area), and thermodynamic descriptors (heat of formation). mdpi.comresearchgate.net
Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical model that links the calculated descriptors to an experimentally measured property (e.g., reaction rate, binding affinity). nih.govresearchgate.net
Model Validation: The predictive power of the model is assessed using internal (e.g., leave-one-out cross-validation) and external validation techniques to ensure its robustness and applicability. nih.govmdpi.com
Such studies on analogous systems, like p-hydroxybenzoate esters, have shown that properties like the LUMO energy and dipole moment can be key factors influencing their activity. researchgate.net These models provide valuable insights into the molecular features that govern reactivity and can guide the design of new molecules with desired properties. nih.gov
Future Research Directions and Outlook for Tert Butyl 3 Methoxy 4 Methylbenzoate Chemistry
Development of More Sustainable and Green Synthetic Methodologies
Traditional synthesis of benzoate (B1203000) esters often involves stoichiometric reagents and harsh conditions, generating considerable waste. pbworks.comyoutube.comgoogle.com Future research on tert-Butyl 3-methoxy-4-methylbenzoate should prioritize the development of environmentally benign synthetic routes.
One promising area is the use of reusable solid acid catalysts. Studies on the synthesis of various methyl benzoates have demonstrated the effectiveness of solid acids, such as titanium- or zirconium-based catalysts, which can replace corrosive and non-recoverable liquid acids like sulfuric acid. mdpi.comresearchgate.net Adapting this methodology to the esterification of 3-methoxy-4-methylbenzoic acid with tert-butanol (B103910) could offer a green alternative that minimizes waste and allows for catalyst recycling.
Another key direction is the use of alternative tert-butylating reagents. Research into reagents like 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu) has shown efficient, acid-catalyzed tert-butylation of carboxylic acids under mild conditions, presenting a potentially high-yield and cleaner pathway to the target compound. researchgate.net
Table 1: Potential Green Synthetic Methodologies
| Methodology | Catalyst/Reagent | Potential Advantages |
|---|---|---|
| Solid Acid Catalysis | Zirconium/Titanium-based solid acid | Reusable catalyst, reduced corrosion, minimized acidic waste. mdpi.comresearchgate.net |
| Alternative Reagents | 2,4,6-tris(tert-butoxy)-1,3,5-triazine | Mild reaction conditions, high efficiency, stable and solid reagent. researchgate.net |
| Flow Microreactors | N/A (System-based) | Enhanced heat/mass transfer, improved safety, potential for automation. rsc.orgamanote.com |
Exploration of Novel Reaction Pathways and Unprecedented Chemical Transformations
The unique arrangement of functional groups in this compound opens avenues for exploring novel chemical transformations that go beyond simple ester hydrolysis or saponification. rsc.org
Future research could investigate photochemical reactions. Aryl benzoates are known to undergo transformations like the photo-Fries rearrangement, which could potentially yield novel hydroxybenzophenone derivatives. conicet.gov.ar The influence of the methoxy (B1213986) and methyl substituents on the regioselectivity of such rearrangements would be a key area of study. Furthermore, benzoate esters have been shown to act as photosensitization catalysts in C(sp3)–H fluorination reactions, a role that could be explored for this specific molecule. nih.gov
Another area of interest is the gas-phase chemistry of benzoate derivatives. Studies involving collision-induced dissociation have revealed that decarboxylation of benzoate anions can lead to highly reactive carbanion intermediates that undergo unique rearrangements and bond formations. mpg.de Investigating the gas-phase behavior of the this compound anion could provide fundamental insights into its intrinsic reactivity.
Design of Innovative Derivatization Strategies for Enhanced Utility
The utility of a chemical compound is greatly expanded by the ability to selectively modify its structure. Future work should focus on developing innovative derivatization strategies for this compound to create a library of new molecules with potentially valuable properties.
The most apparent target for derivatization is the 4-methyl group. A known process for the analogous methyl ester involves the bromination of this benzylic position using N-bromosuccinimide under photochemical conditions to yield a 4-(bromomethyl) derivative. google.com This brominated intermediate is a versatile handle for introducing a wide range of other functional groups via nucleophilic substitution, providing access to a diverse set of new compounds.
Further strategies could target the aromatic ring itself. The electron-donating methoxy and methyl groups direct electrophilic aromatic substitution to the positions ortho and para to them. Exploring reactions such as nitration, halogenation, or Friedel-Crafts acylation could yield a variety of polysubstituted aromatic compounds that are not easily accessible otherwise. The steric hindrance from the tert-butyl ester group may also influence the regioselectivity of these reactions in interesting ways.
Table 2: Potential Derivatization Sites and Reactions
| Site | Reaction Type | Potential Reagents | Resulting Intermediate |
|---|---|---|---|
| 4-Methyl Group | Free-radical Halogenation | N-Bromosuccinimide (NBS), light | 4-(Bromomethyl) derivative. google.com |
| Aromatic Ring | Electrophilic Nitration | Nitric acid, Sulfuric acid | Nitro-substituted derivative |
| Aromatic Ring | Electrophilic Halogenation | Br₂, FeBr₃ | Bromo-substituted derivative |
Advanced Applications in Medicinal Chemistry Intermediate Synthesis
The parent compound, 3-methoxy-4-methylbenzoic acid, is a known building block in the pharmaceutical industry. chemixl.com It serves as a key precursor in the synthesis of acyl pentapeptide lactones, which are important in antibiotic research related to actinomycin-producing streptomycetes. nbinno.com The demand for such specialized intermediates is expected to grow with the exploration of novel therapeutic agents. nbinno.com
Future research should explore the role of this compound as an advanced intermediate in medicinal chemistry. The tert-butyl ester group is a well-established protecting group for carboxylic acids. It is stable under many reaction conditions but can be selectively removed under acidic conditions to reveal the free carboxylic acid. This property is highly valuable in multi-step syntheses of complex pharmaceutical targets, where other functional groups in the molecule might be sensitive to the harsh conditions required for hydrolyzing simpler esters like methyl or ethyl esters. The use of the tert-butyl ester could therefore enable more efficient and higher-yielding synthetic routes to complex molecules.
Potential Integration into Flow Chemistry and Automated Synthesis Platforms
The modernization of chemical synthesis increasingly involves the adoption of continuous-flow and automated technologies to improve efficiency, safety, and reproducibility. A significant future direction for this compound chemistry lies in its integration into these advanced platforms.
Research has already demonstrated that a wide variety of tertiary butyl esters can be synthesized directly and sustainably using flow microreactor systems. rsc.orgamanote.com These systems offer superior control over reaction parameters such as temperature and mixing, leading to higher efficiency and versatility compared to traditional batch processes. rsc.org Adapting the synthesis of this compound to a continuous-flow process would be a logical and valuable step, enabling on-demand production and easier scale-up.
Furthermore, the derivatization reactions discussed previously, such as the photochemical bromination of the methyl group, could also be translated to flow chemistry. google.com Continuous-flow photochemical reactors offer significant advantages in terms of safety and efficiency for such processes. An integrated, multi-step flow platform could potentially automate the synthesis and subsequent derivatization of the title compound, accelerating the discovery of new molecules for various applications. The continuous-flow synthesis of related compounds like tert-butyl peroxybenzoate has also been studied, indicating the feasibility of handling similar structures in microreaction systems. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
